REACTION_CXSMILES
|
[N:1]#[C:2]Br.[CH2:4]([C:6]1[C:15]([CH3:16])=[C:14]([OH:17])[CH:13]=[CH:12][C:7]=1[C:8]([NH:10][NH2:11])=[O:9])[CH3:5].C(=O)([O-])O.[Na+].CN(C=O)C>O>[NH2:1][C:2]1[O:9][C:8]([C:7]2[CH:12]=[CH:13][C:14]([OH:17])=[C:15]([CH3:16])[C:6]=2[CH2:4][CH3:5])=[N:10][N:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
196 mg
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C(=O)NN)C=CC(=C1C)O
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The latter is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN=C(O1)C1=C(C(=C(C=C1)O)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: CALCULATEDPERCENTYIELD | 11.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |